Coelenterazine 400a is a synthetic derivative of coelenterazine, a natural luciferin found in various bioluminescent organisms. Its chemical formula is with a molecular weight of 391.5 g/mol, and it is also known by its trade name DeepBlueC™. Coelenterazine 400a serves as a substrate for Renilla luciferases, emitting light at approximately 395-400 nm upon oxidation, making it particularly useful in bioluminescence applications .
This compound is notable for its unique structure, which includes a bisdeoxy configuration that enhances its luminescent properties compared to other derivatives. It is characterized by an extended conjugated system, which contributes to its efficient energy transfer during bioluminescence reactions .
Coelenterazine 400a undergoes enzymatic oxidation when catalyzed by Renilla luciferase, resulting in the production of light. The reaction can be summarized as follows:
This reaction is crucial for applications in bioluminescence imaging and assays where light emission is used as a readout for various biological processes .
Coelenterazine 400a exhibits significant biological activity, primarily through its role as a substrate for luciferases. It is utilized in various assays to study gene expression, protein interactions, and cellular processes due to its high sensitivity and low background signal. Its emission properties allow for real-time monitoring of biological events in living cells . Additionally, it has been employed in bioluminescence resonance energy transfer (BRET) assays, facilitating the study of protein-protein interactions in vivo .
The synthesis of Coelenterazine 400a typically involves multi-step organic reactions that modify the coelenterazine structure to enhance its luminescent properties. Common methods include:
Specific synthetic routes can vary but often involve advanced organic chemistry techniques to ensure high purity and yield .
Research on Coelenterazine 400a has revealed its interactions with various proteins, particularly luciferases from different species. Studies indicate that it preferentially interacts with Renilla luciferase rather than Gaussia luciferase, highlighting its specificity and utility in experimental setups designed to utilize different luciferase enzymes . Its interaction dynamics have been explored using biophysical techniques to understand binding affinities and kinetics.
Coelenterazine 400a shares structural similarities with several other luciferin derivatives. Here are some notable comparisons:
Compound Name | Emission Peak (nm) | Unique Features |
---|---|---|
Coelenterazine | 470 | Natural luciferin; found in marine organisms |
Coelenteramine | 395 | A reduced form of coelenterazine without the imidazole |
DeepBlueC | 395 | Commercially available form of coelenterazine 400a |
Coelenterazine 500 | ~500 | Extended conjugation leading to red-shifted emission |
D-luciferin | ~570 | Commonly used in firefly assays; different structure |
Coelenterazine 400a's unique bisdeoxy structure allows it to emit light at a shorter wavelength compared to other derivatives like D-luciferin, making it particularly advantageous for applications requiring minimal interference from other fluorescent molecules .